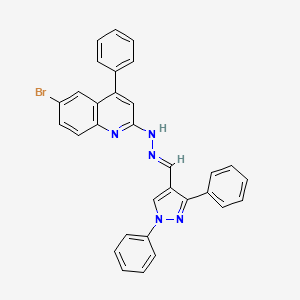

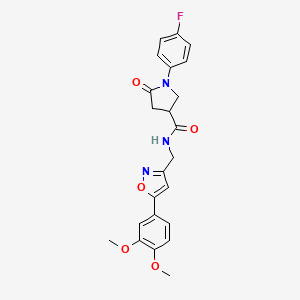

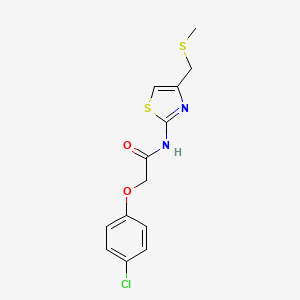

![molecular formula C10H10N2O3 B2533961 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid CAS No. 339335-11-4](/img/structure/B2533961.png)

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of amine group from 2,6-diaminopyrimidin-4(3H)-one with the more active carbonyl group of ethyl-2,4-dioxo-4-phenylbutanoates . This reaction includes some important aspects like simple operation under mild conditions, easy accessibility of reactants and workup procedure, absence of catalysts, high atom economy, and the use of ethanol as a safe and nontoxic reaction medium .Molecular Structure Analysis

The molecular structure of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo condensation reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined in various solvents. Its molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Chemical Modification for Biological Properties

The chemical modification of pyridine moieties, including the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, is explored to optimize biological properties. Such modifications lead to the synthesis of various derivatives with potential biological activities. For example, studies on N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have shown increased biological activity in certain derivatives, particularly for para-substituted derivatives, suggesting a route for developing new analgesics (Ukrainets et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, such as pyrido[1,2-a]thieno[3,4-d]pyrimidines and pyrido[1,2-a]thieno[3,2-d]pyrimidines, is achieved using 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives. These syntheses involve condensation reactions and have applications in the development of biologically active heterocyclic compounds (Connor et al., 1982).

Study of DNA Interaction

2-Methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives are used as intermediates in the synthesis of compounds that interact with DNA. For instance, a study on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has shown that it can interact with calf thymus DNA (ctDNA) via a groove mode of binding, which is important for understanding drug-DNA interactions (Zhang et al., 2013).

Synthesis of Novel Fused Heterocyclic Systems

The compound plays a crucial role in the synthesis of novel fused heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds. These syntheses involve various condensation and cyclization reactions, leading to the creation of complex heterocyclic structures with potential pharmacological applications (Bakhite et al., 2005).

Exploration in Antiallergic Properties

Derivatives of 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid have been studied for their potential antiallergic properties. Research on compounds such as N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides suggests their application in developing new antiallergic medications (Ukrainets et al., 2015).

Zukünftige Richtungen

The future directions in the research of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” could involve exploring its potential therapeutic applications, given the diverse biological activities demonstrated by pyrimidine derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various reagents .

Eigenschaften

IUPAC Name |

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIALVETYYPLERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

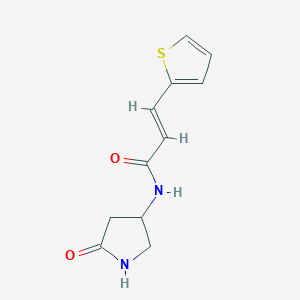

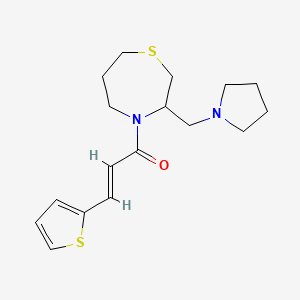

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

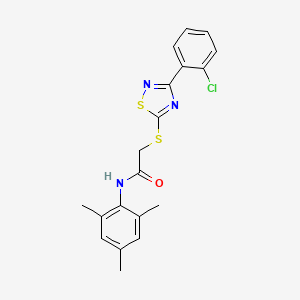

![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

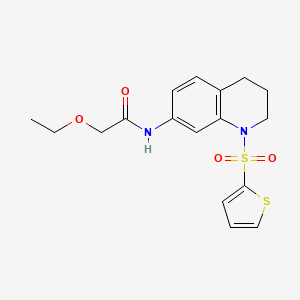

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

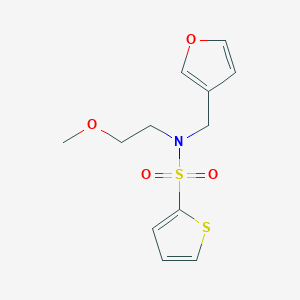

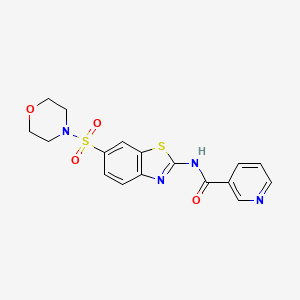

![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)